1H-Pyrrolizine-3-carbonitrile,hexahydro-3-methyl-(6CI)
Beschreibung
1H-Pyrrolizine-3-carbonitrile,hexahydro-3-methyl-(6CI) is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . This compound is part of the pyrrolizine family, which is known for its diverse biological activities and applications in various fields of research and industry .
Eigenschaften
CAS-Nummer |
114425-77-3 |
|---|---|
Molekularformel |
C9H14N2 |
Molekulargewicht |
150.225 |
IUPAC-Name |
3-methyl-1,2,5,6,7,8-hexahydropyrrolizine-3-carbonitrile |
InChI |
InChI=1S/C9H14N2/c1-9(7-10)5-4-8-3-2-6-11(8)9/h8H,2-6H2,1H3 |
InChI-Schlüssel |
SLIFDAOEPBSZAV-UHFFFAOYSA-N |
SMILES |
CC1(CCC2N1CCC2)C#N |
Synonyme |
1H-Pyrrolizine-3-carbonitrile,hexahydro-3-methyl-(6CI) |
Herkunft des Produkts |
United States |
Analyse Chemischer Reaktionen
1H-Pyrrolizine-3-carbonitrile,hexahydro-3-methyl-(6CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolizine-3-carbonitrile,hexahydro-3-methyl-(6CI) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolizine-3-carbonitrile,hexahydro-3-methyl-(6CI) involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to exert its effects through binding to enzymes or receptors, leading to modulation of biological processes .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolizine-3-carbonitrile,hexahydro-3-methyl-(6CI) can be compared with other pyrrolizine derivatives, such as:
1H-Pyrrolizine-3-carbonitrile: Similar in structure but lacks the hexahydro and methyl groups.
Hexahydro-1H-pyrrolizine: Contains the hexahydro group but lacks the carbonitrile and methyl groups.
3-Methyl-1H-pyrrolizine: Contains the methyl group but lacks the hexahydro and carbonitrile groups.
These comparisons highlight the unique structural features of 1H-Pyrrolizine-3-carbonitrile,hexahydro-3-methyl-(6CI) that contribute to its distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
